molecular formula C20H14N4O3 B2505633 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide CAS No. 477492-98-1

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B2505633
CAS No.: 477492-98-1
M. Wt: 358.357
InChI Key: KLBMYBJWBRGVMB-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are present in various bioactive compounds such as antiulcer, antihypertensive, and anticancer agents . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide typically involves the condensation of 2-aminobenzimidazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as using automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

    Acylation: Acyl chlorides, triethylamine.

Major Products

    Reduction: 3-amino derivative of the compound.

    Substitution: Halogenated or nitrated derivatives.

    Acylation: Acylated derivatives with various functional groups.

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • N-(1,3-benzothiazol-2-yl)-arylamides
  • 2-(1H-1,3-benzodiazol-2-yl)phenol

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzimidazole and nitrobenzamide moieties allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(14-6-4-8-16(12-14)24(26)27)21-15-7-3-5-13(11-15)19-22-17-9-1-2-10-18(17)23-19/h1-12H,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBMYBJWBRGVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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